3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the CAS Number: 1159530-90-1 . It has a molecular weight of 192.26 . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N4/c1-2-4-8(3-1)10-13-12-9-7-11-5-6-14(9)10/h8,11H,1-7H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is an oil at room temperature .Scientific Research Applications
Synthetic Pathways and Intermediates
[1,2,4]Triazolo[4,3-a]pyrazines are important intermediates in the synthesis of small molecule drugs, particularly in the context of anticancer agents. Zhang et al. (2019) detailed a synthesis method for 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, highlighting its significance as an intermediate for crafting small molecule anticancer drugs. This synthesis process involves steps like substitution, acylation, cyclization, and chlorination reactions, with a total yield of 76.57%, indicating the compound's pivotal role in drug development pathways (Zhang, Liu, Zhang, Tan, & Zheng, 2019).
Antimicrobial Applications
Compounds within the [1,2,4]triazolo[4,3-a]pyrazine family have also been assessed for their antibacterial and antifungal properties. Hassan (2013) synthesized a series of new pyrazoline and pyrazole derivatives, including ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate and 1-(5H-[1,2,4]triazino[5,6-b] indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one, which showed antimicrobial activity against a range of organisms, including E. coli and S. aureus. This suggests the potential of [1,2,4]triazolo[4,3-a]pyrazines in developing new antimicrobial agents (Hassan, 2013).
Anticonvulsant Activity
The anticonvulsant potential of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines was explored by Kelley et al. (1995), where several compounds exhibited potent activity against maximal electroshock-induced seizures in rats. This research demonstrates the bioisosteric relationship of the 1,2,4-triazolo[4,3-a]pyrazine ring system with the purine ring for anticonvulsant activity, offering insights into novel therapeutic options for seizure management (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).
Antitumor and Analgesic Activities
Additionally, some derivatives have been synthesized for their potential antitumor and analgesic activities. For instance, Saad et al. (2011) synthesized 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines and tested them for analgesic activity, revealing promising results that could lead to new pain management drugs (Saad, Osman, & Moustafa, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which are involved in the regulation of glucose metabolism .
Mode of Action
3-Cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, leading to increased levels of these hormones . This results in enhanced insulin secretion and decreased glucagon release, thereby regulating blood glucose levels .
Biochemical Pathways
The compound affects the incretin pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake . These hormones stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-4, the compound prolongs the action of incretin hormones, leading to improved glucose control .
Pharmacokinetics
As a dpp-4 inhibitor, it is expected to have good oral bioavailability and a favorable adme profile .
Result of Action
The molecular effect of the compound’s action is the inhibition of DPP-4 enzyme activity . This leads to increased levels of incretin hormones, enhanced insulin secretion, and decreased glucagon release . The cellular effect is improved glucose control, which is beneficial in the treatment of type 2 diabetes .
Action Environment
The action of 3-Cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is influenced by various environmental factors. For instance, the presence of food in the intestine triggers the release of incretin hormones, which are the targets of this compound
Biochemical Analysis
Biochemical Properties
Triazolopyrazines, the class of compounds to which it belongs, have been recognized as “privileged motifs” in medicinal chemistry, suggesting they interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Related compounds have shown potential activity against bacterial strains .
Properties
IUPAC Name |
3-cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-2-4-8(3-1)10-13-12-9-7-11-5-6-14(9)10;;/h8,11H,1-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYQGBIRGFAQNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=C3N2CCNC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.